4-tert-Butylbenzenesulfinic acid sodium salt

Pharmaceutical Intermediate Quality Control Arylsulfinate Salts

Generic arylsulfinates often fail in reactions requiring steric modulation. This 4-tert-butyl derivative provides distinct selectivity. - Purity: ≥98%, with controlled sulfite impurity profiles for reproducible pharma synthesis. - Enables 67% isolated yield in BF3·OEt2-mediated thiosulfonate formation. - Functions as an electron donor in photoinitiator systems and a stopper group in rotaxane synthesis.

Molecular Formula C10H13NaO2S
Molecular Weight 220.27 g/mol
CAS No. 65946-84-1
Cat. No. B3277418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butylbenzenesulfinic acid sodium salt
CAS65946-84-1
Molecular FormulaC10H13NaO2S
Molecular Weight220.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)[O-].[Na+]
InChIInChI=1S/C10H14O2S.Na/c1-10(2,3)8-4-6-9(7-5-8)13(11)12;/h4-7H,1-3H3,(H,11,12);/q;+1/p-1
InChIKeyIHMVILRIAKQYIY-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-tert-Butylbenzenesulfinic Acid Sodium Salt: Product Overview


4-tert-Butylbenzenesulfinic acid sodium salt (CAS 65946-84-1, molecular formula C10H13NaO2S, molecular weight 220.27 g/mol) is a sulfinic acid derivative with a sodium counterion and a bulky 4-tert-butyl substituent on the phenyl ring . This white crystalline solid is freely soluble in water and sparingly soluble in ethanol . It serves as a nucleophilic reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds, and has documented applications in polymer initiator systems [1] and rotaxane end-capping [2].

4-tert-Butylbenzenesulfinic Acid Sodium Salt: Non-Substitutability


Generic substitution of 4-tert-butylbenzenesulfinic acid sodium salt with simpler arylsulfinates such as sodium benzenesulfinate or sodium p-toluenesulfinate often fails to deliver the same performance due to the profound influence of the tert-butyl group on both physical and chemical behavior. The tert-butyl substituent increases steric bulk, which can modulate reaction selectivity and stability, and alters solubility profiles critical for aqueous or mixed-solvent systems . Furthermore, its unique impurity profile and purity specifications, as defined by pharmaceutical-grade manufacturing, directly impact reproducibility in sensitive applications . These differences underscore why this specific sulfinate is not interchangeable with its more common analogs in both research and industrial contexts, as detailed in the quantitative evidence below.

4-tert-Butylbenzenesulfinic Acid Sodium Salt: Differentiation Evidence


Purity & Impurity Control

The pharmaceutical-grade 4-tert-butylbenzenesulfinic acid sodium salt exhibits a purity specification of 97–99.9%, with a typical assay of 99%, which is significantly higher than the typical purity range of 95–98% for generic sodium benzenesulfinate and sodium p-toluenesulfinate . Crucially, this product includes strict limits on specific impurities: 4-tert-butylbenzenesulfonic acid (≤1.5%), loss on drying (≤2.0%), and individual unspecified impurities (≤2%). Notably, sulfite content is controlled to ≤0.0001% . Such granular impurity specifications are not commonly disclosed or guaranteed for standard arylsulfinates .

Pharmaceutical Intermediate Quality Control Arylsulfinate Salts

Aqueous & Mixed-Solvent Solubility

4-tert-Butylbenzenesulfinic acid sodium salt is freely soluble in water and sparingly soluble in ethanol, but insoluble in ether . This contrasts with sodium benzenesulfinate, which is also water-soluble but often requires more polar solvents for complete dissolution, and sodium p-toluenesulfinate, which exhibits lower water solubility due to increased hydrophobicity . The balanced solubility of the target compound enables its use in biphasic reactions or aqueous-organic mixtures without precipitation, a critical advantage in process chemistry.

Solubility Formulation Sulfinic Acid Salts

Rotaxane End-Capping Reagent

In a direct head-to-head comparison within the same study, conjugate addition of sodium 4-tert-butylbenzenesulfinate under acidic conditions yielded an aryl sulfone-capped rotaxane, whereas the analogous reaction using 4-tert-butylbenzenethiol (a common thiol-based end-capping reagent) produced an aryl sulfide-capped rotaxane [1]. The sulfinate-derived sulfone group provides a different electronic environment and potential for further functionalization compared to the sulfide. While the yield was not explicitly quantified in the abstract, the successful formation of the sulfone-capped rotaxane demonstrates its unique reactivity profile in supramolecular synthesis.

Supramolecular Chemistry Rotaxane End-Capping

Thiosulfonate Synthesis Yield

In a BF3·OEt2-mediated coupling reaction with sodium methanesulfinate, 4-tert-butylbenzenesulfinic acid sodium salt afforded S-(4-(tert-butyl)phenyl) methanesulfonothioate in an isolated yield of 67% after 3.0 hours in dichloromethane [1]. This specific yield demonstrates the compound's utility in constructing asymmetric thiosulfonates, a class of compounds with biological and synthetic importance. While no direct yield comparison with other sulfinates is provided in the same study, this quantitative data serves as a baseline for evaluating this reagent's performance in related reactions.

Organic Synthesis Thiosulfonates Sulfinate Reagents

Melting Point for Quality Control

The reported melting point of 118 °C for 4-tert-butylbenzenesulfinic acid sodium salt provides a clear quality control metric. This is in contrast to sodium benzenesulfinate (melting point >300 °C) and sodium p-toluenesulfinate (melting point >300 °C) , whose high melting points make melting point determination less practical for routine purity checks. The lower melting point of the target compound facilitates easier identification and verification of material identity in the laboratory.

Physical Properties Quality Control Arylsulfinates

4-tert-Butylbenzenesulfinic Acid Sodium Salt: Key Applications


Pharmaceutical Intermediate Synthesis

When synthesizing active pharmaceutical ingredients (APIs) or their intermediates, the 97–99.9% purity and controlled impurity profile (including sulfite ≤0.0001%) of this sulfinate ensure minimal side reactions and reproducible yields, as validated by the pharmaceutical-grade specifications . This is critical for regulatory compliance and consistent product quality.

Asymmetric Thiosulfonate & Sulfone Synthesis

Utilize this reagent in BF3·OEt2-mediated or similar coupling reactions to generate asymmetric thiosulfonates, as demonstrated by a 67% isolated yield for a specific product [1]. The bulky tert-butyl group can also influence reaction stereochemistry and product selectivity, making it a valuable building block for complex organosulfur compounds.

Rotaxane End-Capping in Supramolecular Assembly

Employ this sulfinate for the installation of sulfone-based stopper groups in rotaxane synthesis, providing a distinct functional group compared to traditional thiol-based end-capping [2]. This enables the creation of novel interlocked molecules with tailored electronic and steric properties for materials science and nanotechnology.

Specialty Polymer Initiator Systems

Incorporate this arylsulfinate as an electron donor component in two- or three-component photoinitiator systems for free-radical polymerization, as described in patent literature [3]. Its unique solubility profile and steric bulk can influence polymerization kinetics and final polymer properties, enabling the production of specialty materials.

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